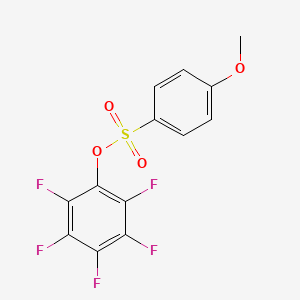

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

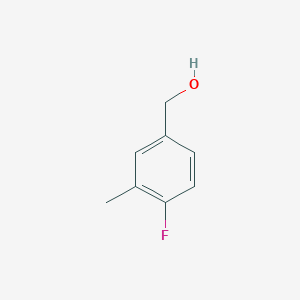

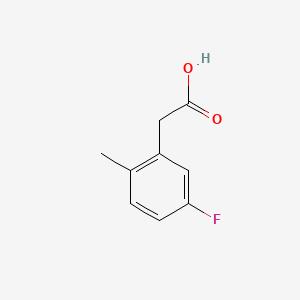

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is a compound that can be associated with the field of organofluorine chemistry. This compound is not directly mentioned in the provided papers, but its structure suggests that it is a derivative of pentafluorophenyl with a methoxybenzenesulfonate group attached. The presence of the pentafluorophenyl moiety indicates that this compound could exhibit unique physical and chemical properties due to the strong electronegativity of the fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate by using appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods such as 19F NMR. For example, the molecular structures of certain bis(phosphonio)benzene derivatives were confirmed by these techniques, revealing large bond angles around phosphorus atoms . Similarly, the structure of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be elucidated using these methods to understand its stereochemistry and electronic properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, pentafluorophenyl propynoate was used to synthesize a pentafluorinated furanone, which further reacted with sodium methoxide to yield methoxy-tetrafluorofuranones . The reactivity of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be explored in similar nucleophilic substitution reactions or in coupling reactions as demonstrated by the synthesis of SF5-bearing aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the bulky diarylammonium pentafluorobenzenesulfonates show high catalytic activity in dehydration reactions due to the hydrophobic environment created by the fluorinated groups . The properties of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate, such as solubility, boiling point, and reactivity, would likely be affected by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group.

Scientific Research Applications

Antiviral Research

Researchers have designed paeonol-phenylsulfonyl derivatives, including compounds with 4-methoxybenzenesulfonate structures, to combat Hepatitis B virus (HBV) infections. These compounds have shown potent antiviral effects against HBV, with significant selectivity indexes exceeding those of commercially available antiviral drugs. This indicates their potential as lead compounds for developing new antiviral medicines (Huang et al., 2016).

Synthetic Chemistry and Catalysis

In synthetic chemistry, the compound has been used as a precursor in the lipase-catalyzed transesterification to synthesize optically pure bis(pentafluorophenyl)ethane-1,2-diol. This process demonstrates the compound's utility in producing materials with specific optical properties, showcasing its application in fine chemical synthesis (Sakai et al., 2000).

Materials Science

In materials science, 4-methoxybenzenesulfonate derivatives have been utilized in synthesizing luminescent lanthanide coordination polymers, where they act as ligands to form structures with interesting luminescence properties. This application is crucial for developing new materials for optical and electronic devices (Yang et al., 2008).

Organic Electronics

The compound has found application in organic electronics, specifically in the synthesis of stilbazolium derivatives for second-order nonlinear optics. These derivatives, when crystallized, exhibit large nonlinear optical and electro-optical effects, making them suitable for applications in photonic devices (Yang et al., 2005).

Environmental Science

In environmental science, researchers have explored the mineralization of pentafluorophenol using photo-Fenton processes, indicating the compound's relevance in studies aimed at pollutant degradation and water treatment. The photo-Fenton process has shown efficient degradation of pentafluorophenol to harmless species, underscoring the importance of such compounds in environmental remediation efforts (Ravichandran et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYIYILYPZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382440 |

Source

|

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate | |

CAS RN |

663175-94-8 |

Source

|

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

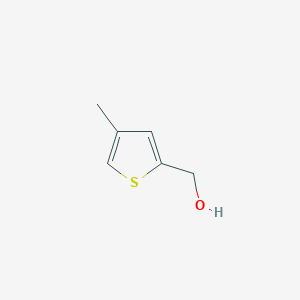

![1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one](/img/structure/B1304806.png)